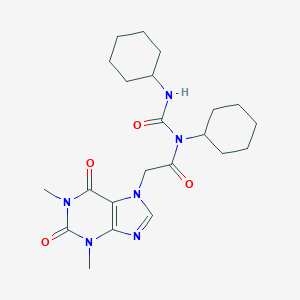
7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo- is a chemical compound that belongs to the class of purine derivatives. It is a potent and selective inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS), which plays a crucial role in the innate immune response.
Mécanisme D'action
The mechanism of action of 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo- involves the inhibition of 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo-, which is an important sensor of cytosolic DNA. 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo- catalyzes the production of cyclic GMP-AMP (cGAMP), which activates the stimulator of interferon genes (STING) pathway and triggers the production of type I interferons and other proinflammatory cytokines. By inhibiting 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo-, 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo- can suppress the immune response and reduce inflammation.
Effets Biochimiques Et Physiologiques
7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo- has been shown to have potent anti-inflammatory effects in both in vitro and in vivo models. It can reduce the production of proinflammatory cytokines, such as IFN-β, TNF-α, and IL-6, and inhibit the activation of immune cells, such as macrophages and dendritic cells. It has also been shown to have antiviral activity against hepatitis B and C viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo- is its selectivity for 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo- inhibition, which makes it a valuable tool for studying the role of 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo- in the immune response. It also has good solubility in both water and organic solvents, which makes it easy to handle and use in various assays. However, its potency and efficacy may vary depending on the experimental conditions and the cell type used, which can limit its usefulness in certain applications.
Orientations Futures
There are several future directions for the research on 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo-. One area of interest is the development of more potent and selective 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo- inhibitors that can be used for therapeutic purposes. Another direction is the investigation of the role of 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo- in various diseases, such as cancer and neurodegenerative disorders, and the potential use of 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo- inhibitors in their treatment. Additionally, the use of 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo- in combination with other drugs or therapies may also be explored to enhance its efficacy and reduce its limitations.
Méthodes De Synthèse
The synthesis of 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo- involves the reaction of 7-bromo-1,3-dimethyl-2,6-dioxopurine with cyclohexyl isocyanate in the presence of a base. The resulting intermediate is then treated with cyclohexyl chloroformate to yield the final product. The synthesis method has been optimized to achieve high yield and purity of the compound.
Applications De Recherche Scientifique
7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo- has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the production of interferon-beta (IFN-β) and other proinflammatory cytokines in response to DNA damage and viral infection. This makes it a promising candidate for the treatment of autoimmune diseases, such as lupus and psoriasis, as well as viral infections, such as hepatitis B and C.
Propriétés
Numéro CAS |
169563-65-9 |
|---|---|
Nom du produit |
7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo- |
Formule moléculaire |
C22H32N6O4 |
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
N-cyclohexyl-N-(cyclohexylcarbamoyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |
InChI |
InChI=1S/C22H32N6O4/c1-25-19-18(20(30)26(2)22(25)32)27(14-23-19)13-17(29)28(16-11-7-4-8-12-16)21(31)24-15-9-5-3-6-10-15/h14-16H,3-13H2,1-2H3,(H,24,31) |
Clé InChI |
GZSRRQJXSSXUSI-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N(C3CCCCC3)C(=O)NC4CCCCC4 |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N(C3CCCCC3)C(=O)NC4CCCCC4 |
Autres numéros CAS |
169563-65-9 |
Synonymes |
7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexyla mino)carbonyl)-1,3-dimethyl-2,6-dioxo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



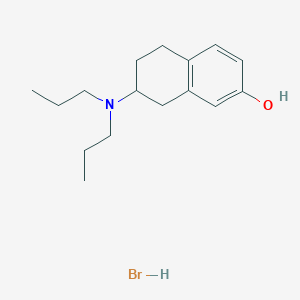
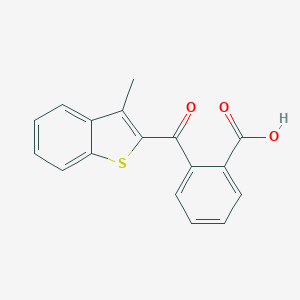
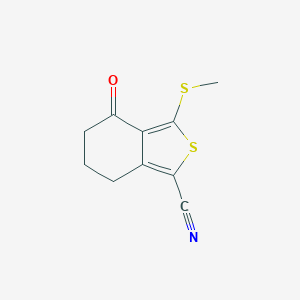
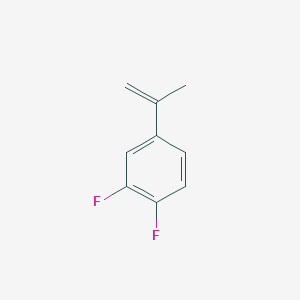

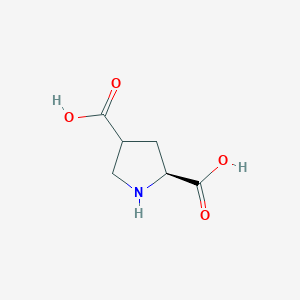
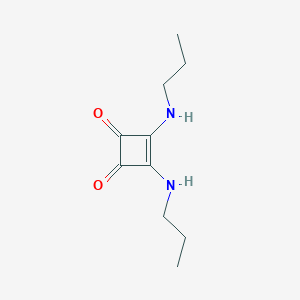
![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde](/img/structure/B64250.png)



![(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid](/img/structure/B64269.png)

